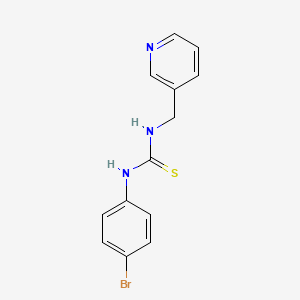
2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide, also known as DPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPAA is a pyridine-based compound that has been synthesized using various methods, and its mechanism of action has been investigated in detail.
作用机制
2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide has been shown to bind to the C1 domain of PKC, which is responsible for the activation of the enzyme. 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide inhibits the activity of PKC by preventing its translocation to the plasma membrane, where it is activated by various signals. 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide also competes with other ligands that bind to the C1 domain of PKC, such as diacylglycerol (DAG) and phorbol esters, which are commonly used as PKC activators.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide has been shown to inhibit the activity of various isoforms of PKC, including PKCα, PKCβ, PKCδ, and PKCε. 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide has also been shown to inhibit the growth of cancer cells and to induce apoptosis in various cell types. 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide has been shown to have minimal toxicity in vitro, making it a promising tool for scientific research.
实验室实验的优点和局限性
2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide has several advantages for lab experiments, including its high potency and selectivity for PKC, its low toxicity, and its ability to inhibit the activity of various PKC isoforms. 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential to interact with other proteins and enzymes.
未来方向
There are several future directions for research on 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide, including the development of more potent and selective PKC inhibitors, the investigation of the role of PKC in various diseases, and the identification of new targets for 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide and other PKC inhibitors. 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide may also have potential applications in drug discovery and development, as well as in the study of other signaling pathways and cellular processes. Further research is needed to fully understand the mechanism of action of 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide and its potential applications in scientific research.
合成方法
2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide can be synthesized using different methods, including the reaction of 2-bromo-N-2-pyridinylacetamide with 3,4-dimethylphenol in the presence of a base, or the reaction of 2-chloro-N-2-pyridinylacetamide with 3,4-dimethylphenol in the presence of a palladium catalyst. The yield and purity of 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide can be improved by using different solvents, reaction conditions, and purification methods.
科学研究应用
2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide has shown potential for various scientific research applications, including the development of new drugs and therapies for various diseases, the study of protein-protein interactions, and the investigation of cellular signaling pathways. 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide has been used as a tool to study the function of the protein kinase C (PKC) family, which plays a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide has also been used to study the interaction between PKC and other proteins, such as the scaffold protein RACK1, and to investigate the role of PKC in cancer and other diseases.
属性
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-6-7-13(9-12(11)2)19-10-15(18)17-14-5-3-4-8-16-14/h3-9H,10H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZNPVLLQCQGKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenoxy)-N-pyridin-2-ylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxyphenyl)-2-[4-(1-piperidinylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5703382.png)
![3-(1-adamantyl)-N'-[1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5703387.png)
![ethyl 4-[(2-naphthyloxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5703389.png)
![[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5703398.png)
![2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703412.png)
![N-[2-(methylthio)phenyl]-4-biphenylcarboxamide](/img/structure/B5703416.png)
![5-[(cyclopentylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5703421.png)
![1-methyl-4-[2-(3,4,6-trichloro-5-cyano-2-pyridinyl)carbonohydrazonoyl]pyridinium chloride](/img/structure/B5703426.png)

![N-{4-[(3-bromobenzyl)oxy]phenyl}acetamide](/img/structure/B5703449.png)
![N-[3,5-bis(trifluoromethyl)phenyl]butanamide](/img/structure/B5703450.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5703454.png)

![N-(2-fluorophenyl)-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5703473.png)